N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as DT-13, is a novel compound that has gained interest among researchers due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the class of thiazole derivatives. The compound has shown promising results in various preclinical studies, and its mechanism of action and physiological effects are being extensively studied.
Scientific Research Applications
Biological Activities and Synthesis Approaches
Synthesis and Biological Activities
A study by Gull et al. (2016) involved the synthesis of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, demonstrating moderate to good activities in antioxidant, hemolytic, antibacterial, and urease inhibition assays. Notably, these compounds exhibited significant urease inhibitory activity, with all compounds found to be more active than the standard used, highlighting their potential for further biological applications (Gull et al., 2016).
Antitumor Activity Evaluation
Research by Yurttaş et al. (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were screened for their potential antitumor activity in vitro against a variety of human tumor cell lines, identifying compound 10 and compound 16 as having considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Optoelectronic Properties in Polymer Science
Camurlu and Guven (2015) synthesized thiazole-containing monomers for electrochemical polymerization, investigating the optoelectronic properties of the resulting conducting polymers. This research opens avenues for applications of such compounds in the development of materials with specific optical and electronic properties (Camurlu & Guven, 2015).
Synthesis and Corrosion Inhibitors
A study by Yıldırım and Cetin (2008) focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. This highlights an industrial application of acetamide derivatives in protecting materials against corrosion, showing the multifaceted applications of such chemical compounds (Yıldırım & Cetin, 2008).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-13-4-6-14(7-5-13)23-20(27)25-21-24-16(12-30-21)11-19(26)22-15-8-9-17(28-2)18(10-15)29-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKFDQKVDBNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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